molecular formula C9H6OS2 B043181 Methanone, di-2-thienyl- CAS No. 704-38-1

Methanone, di-2-thienyl-

Cat. No. B043181
Key on ui cas rn: 704-38-1
M. Wt: 194.3 g/mol
InChI Key: GUTQMBQKTSGBPQ-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

To a mixture of 12.7 g (0.099 mol) of 2-thienylcarboxylic acid, 8.33 g (0.099 mol) of thiophene, and 34.9 mL of Amberlyst-15 in 250 mL of nitromethane was added 34.9 mL (0.247 mol) of trifluoroacetic acid at room temperature and stirred for 14 h. The reaction mixture was filtered, the filtrate was concentrated in vacuo, and a green oil residue was chromatographed on silica (hexane/methylene chloride 1:1) to afford 8 g (41.6%) of di-(2-thienyl)ketone, as white needles.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
34.9 mL
Type
reactant
Reaction Step Two
Yield
41.6%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=O.[S:9]1[CH:13]=[CH:12][CH:11]=[CH:10]1.FC(F)(F)C(O)=O>[N+](C)([O-])=O>[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[O:8]

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Name
Quantity
8.33 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
34.9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
a green oil residue was chromatographed on silica (hexane/methylene chloride 1:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 41.6%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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